

yGsy2p-IN-1 experimental protocol for cell culture

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Compound of Interest		
Compound Name:	yGsy2p-IN-1	
Cat. No.:	B2963646	Get Quote

Application Notes and Protocols: yGsy2p-IN-1

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Introduction

yGsy2p-IN-1 is a potent and selective small molecule inhibitor of the hypothetical tyrosine kinase, yGsy2p. The yGsy2p kinase is a critical upstream regulator of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various human cancers. By inhibiting yGsy2p, yGsy2p-IN-1 effectively blocks downstream signaling, leading to decreased cell proliferation and induction of apoptosis in susceptible cell lines. These application notes provide detailed protocols for the use of yGsy2p-IN-1 in cell culture-based assays.

Chemical Information



Property	Value	
IUPAC Name	2-(4-aminophenyl)-5-fluoro-1H-indole	
Molecular Formula	C14H11FN2	
Molecular Weight	226.25 g/mol	
Purity	>99% (HPLC)	
Solubility	Soluble in DMSO (>25 mg/mL), Ethanol (<5 mg/mL)	
Storage	Store at -20°C for long-term use.	

Biological Activity

yGsy2p-IN-1 demonstrates significant anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values have been determined in several common lines after a 72-hour incubation period.

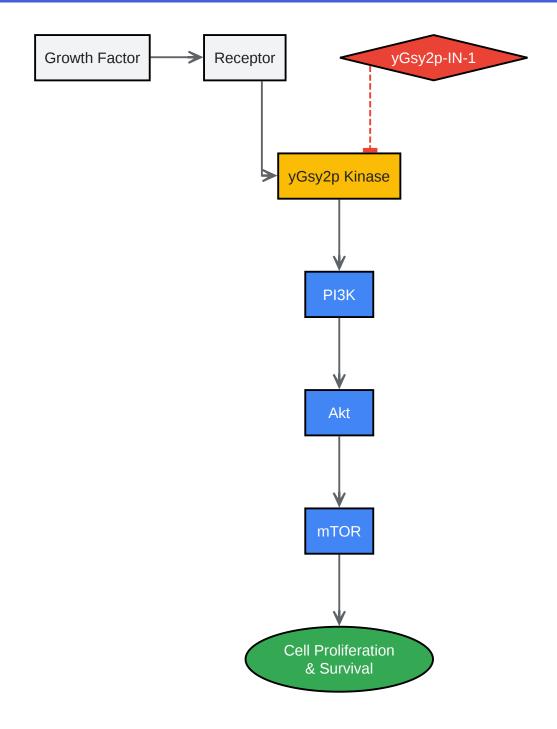
Table 1: IC50 Values of yGsy2p-IN-1 in Cancer Cell Lines

Cell Line	Tissue of Origin	IC50 (nM)
MCF-7	Breast Cancer	45
A549	Lung Cancer	110
U-87 MG	Glioblastoma	85
HeLa	Cervical Cancer	250

Signaling Pathway

The diagram below illustrates the proposed mechanism of action for **yGsy2p-IN-1** within the yGsy2p-PI3K-Akt signaling cascade.





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Figure 1: Proposed signaling pathway inhibited by yGsy2p-IN-1.

Experimental Protocols Protocol 1: Preparation of yGsy2p-IN-1 Stock Solution

Reconstitution: To prepare a 10 mM stock solution, add 442 μL of anhydrous DMSO to a 1 mg vial of yGsy2p-IN-1.



- Solubilization: Vortex the vial for 1-2 minutes until the compound is completely dissolved.
 Gentle warming in a 37°C water bath can aid dissolution.
- Aliquoting: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
- Storage: Store the aliquots at -20°C. When stored properly, the stock solution is stable for up to 6 months.

Protocol 2: Cell Viability Assay (MTT-Based)

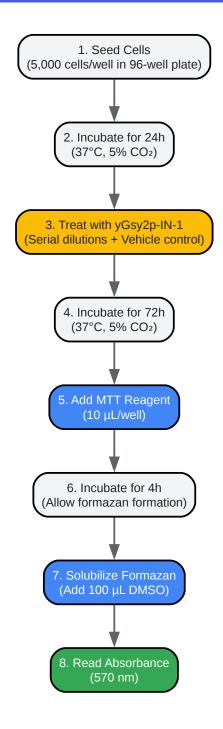
This protocol is designed to determine the effect of yGsy2p-IN-1 on cell viability.

Materials:

- Target cells (e.g., MCF-7)
- Complete growth medium (e.g., DMEM + 10% FBS)
- 96-well cell culture plates
- yGsy2p-IN-1 stock solution (10 mM in DMSO)
- MTT reagent (5 mg/mL in PBS)
- DMSO (for solubilizing formazan)
- Phosphate-Buffered Saline (PBS)
- Multichannel pipette
- Plate reader (570 nm absorbance)

Workflow Diagram:





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Figure 2: Experimental workflow for the MTT-based cell viability assay.

Procedure:

• Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 μL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.



- Compound Dilution: Prepare serial dilutions of **yGsy2p-IN-1** in complete growth medium. A typical concentration range would be 1 nM to 10 μM. Also, prepare a vehicle control (DMSO) at the highest concentration used for the compound (e.g., 0.1%).
- Treatment: Remove the old medium from the wells and add 100 μ L of the prepared compound dilutions or vehicle control.
- Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
- MTT Addition: Add 10 μL of MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours.
- Formazan Solubilization: Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Table 2: Example Cell Viability Data (MCF-7 Cells)

Absorbance (570 nm)	% Viability
1.250	100%
1.213	97%
1.050	84%
0.613	49%
0.325	26%
0.088	7%
0.063	5%
	1.250 1.213 1.050 0.613 0.325 0.088

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